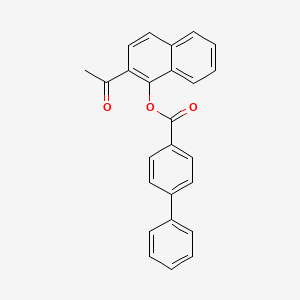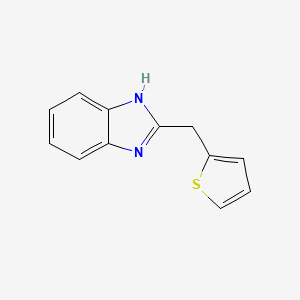![molecular formula C16H18ClNO2 B5020052 1-[[5-(2-Chlorophenyl)furan-2-yl]methyl]piperidin-3-ol](/img/structure/B5020052.png)
1-[[5-(2-Chlorophenyl)furan-2-yl]methyl]piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[5-(2-Chlorophenyl)furan-2-yl]methyl]piperidin-3-ol is a complex organic compound that features a piperidine ring, a furan ring, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[5-(2-Chlorophenyl)furan-2-yl]methyl]piperidin-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the chlorophenyl group. The final step involves the formation of the piperidine ring and its attachment to the furan ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-[[5-(2-Chlorophenyl)furan-2-yl]methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
1-[[5-(2-Chlorophenyl)furan-2-yl]methyl]piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[[5-(2-Chlorophenyl)furan-2-yl]methyl]piperidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-[[5-(2-Chlorophenyl)furan-2-yl]methyl]piperidin-3-ol include:
- 1-[[5-(2-Bromophenyl)furan-2-yl]methyl]piperidin-3-ol
- 1-[[5-(2-Fluorophenyl)furan-2-yl]methyl]piperidin-3-ol
- 1-[[5-(2-Methylphenyl)furan-2-yl]methyl]piperidin-3-ol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and interaction with biological targets compared to its analogs.
Propiedades
IUPAC Name |
1-[[5-(2-chlorophenyl)furan-2-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c17-15-6-2-1-5-14(15)16-8-7-13(20-16)11-18-9-3-4-12(19)10-18/h1-2,5-8,12,19H,3-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMWOQVHTUDLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[1-(3-ethoxybenzyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5019978.png)

![[4-(4-Methoxyphenyl)piperazin-1-yl]-(3-nitrophenyl)methanethione](/img/structure/B5019985.png)


![(6Z)-6-[(3-bromophenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5020009.png)

![2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide](/img/structure/B5020049.png)
![Tert-butyl 2-[[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate](/img/structure/B5020059.png)
![1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(3-FLUOROBENZOYL)PIPERAZINE](/img/structure/B5020061.png)
![1-[(4-Chlorophenyl)methoxy]-3-(4-methylpiperidin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B5020076.png)


